
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. The resulting amine can then undergo further substitution reactions.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amines.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The removal of the Boc group is achieved through protonation of the carbonyl oxygen, elimination of tert-butyl cations, and decarboxylation . This process is crucial in multistep organic synthesis and peptide synthesis.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid can be compared to other Boc-protected compounds, such as:
1-(Tert-butoxycarbonyl)-amino acids: These compounds also use the Boc group for protecting amino groups in peptide synthesis.
1-(Tert-butoxycarbonyl)-pyrazoles: Similar to indazoles, pyrazoles are heterocyclic compounds that can be protected with the Boc group for various synthetic applications.
1-(Tert-butoxycarbonyl)-indoles: Indoles are another class of heterocyclic compounds that benefit from Boc protection in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |
InChI Key |
DUHLVEYUXHKHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


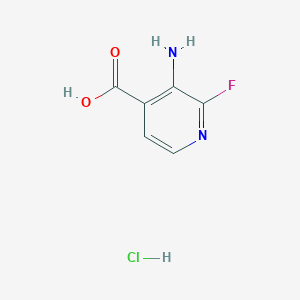
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
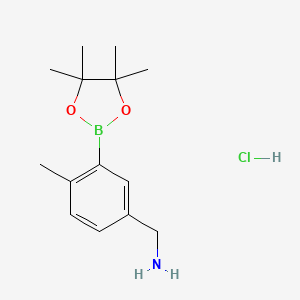
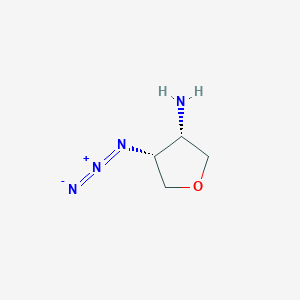
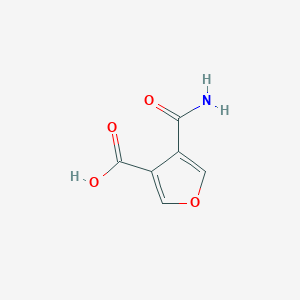
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
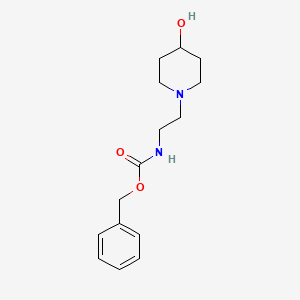
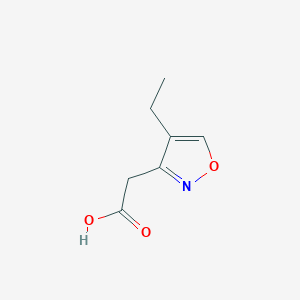
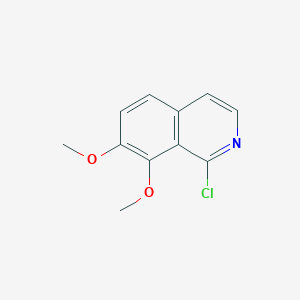
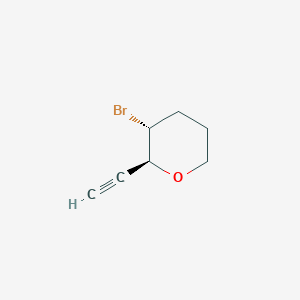
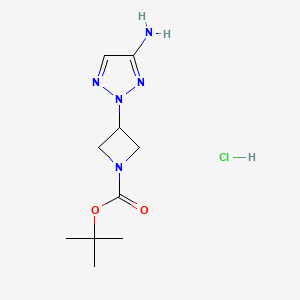

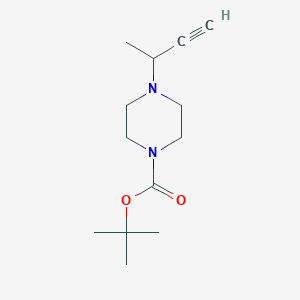
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
